3-{7-bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride
Description
3-{7-bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride is a chemical compound that belongs to the class of imidazopyridines Imidazopyridines are known for their diverse biological activities and are often used as pharmacophores in medicinal chemistry
Properties
CAS No. |
2742656-03-5 |
|---|---|
Molecular Formula |
C10H10BrClN2O2 |
Molecular Weight |
305.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{7-bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride typically involves the reaction of α-bromoketones with 2-aminopyridines. The process can be carried out under different reaction conditions to yield the desired product. For instance, the reaction can be performed in ethyl acetate via a one-pot tandem cyclization/bromination when tert-butyl hydroperoxide (TBHP) is added . The cyclization to form imidazopyridines is promoted by further bromination, and no base is needed .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{7-bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles.
Cyclization Reactions: The compound can participate in cyclization reactions to form different heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Cyclization Reactions: Reagents like TBHP and solvents such as ethyl acetate are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazopyridines, while cyclization reactions can produce different heterocyclic compounds.
Scientific Research Applications
3-{7-bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in studying biological pathways.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{7-bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound’s imidazopyridine core allows it to bind to various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-(6-Bromoimidazo[1,2-a]pyridin-2-yl)propanoic acid hydrochloride
- 3-(8-Methylimidazo[1,2-a]pyridin-2-yl)propanoic acid hydrochloride
- 3-(7-Methylimidazo[1,2-a]pyridin-2-yl)propanoic acid hydrochloride
- 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)propanoic acid hydrochloride
Uniqueness
3-{7-bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride is unique due to its specific bromine substitution at the 7-position of the imidazopyridine ring. This substitution can significantly influence the compound’s reactivity and biological activity, making it distinct from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
